molecular formula C23H21N3O3S2 B11427811 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11427811
M. Wt: 451.6 g/mol
InChI Key: GAUCZHGSCSYAQW-UHFFFAOYSA-N
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Description

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(4-METHOXYPHENYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of indole, thienopyrimidine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(4-METHOXYPHENYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thienopyrimidine Synthesis: The thienopyrimidine core can be constructed via cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(4-METHOXYPHENYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols: Formed through reduction of the oxo group.

    Substituted Derivatives: Formed through electrophilic or nucleophilic substitution.

Scientific Research Applications

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(4-METHOXYPHENYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(4-METHOXYPHENYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride: Shares the indole moiety but differs in the overall structure and functional groups.

    5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl: Contains a similar indole and pyrimidine structure but lacks the thieno and methoxyphenyl groups.

Uniqueness

2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(4-METHOXYPHENYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of indole, thienopyrimidine, and methoxyphenyl groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C23H21N3O3S2/c1-29-17-8-6-16(7-9-17)26-22(28)21-18(11-13-30-21)24-23(26)31-14-20(27)25-12-10-15-4-2-3-5-19(15)25/h2-9H,10-14H2,1H3

InChI Key

GAUCZHGSCSYAQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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